molecular formula C8H10N2OS B15338135 1-(5-Methyl-2-thiazolyl)-2-pyrrolidinone

1-(5-Methyl-2-thiazolyl)-2-pyrrolidinone

Cat. No.: B15338135
M. Wt: 182.25 g/mol
InChI Key: OXNQKKXGJMYRJU-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-thiazolyl)-2-pyrrolidinone is a chemical compound that belongs to the class of thiazolyl compounds Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methyl-2-thiazolyl)-2-pyrrolidinone can be synthesized through several synthetic routes. One common method involves the cyclization of 5-methyl-2-thiazolylamine with diketene. The reaction typically requires a catalyst, such as a strong acid, and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-2-thiazolyl)-2-pyrrolidinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions may produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted thiazolyl compounds.

Scientific Research Applications

1-(5-Methyl-2-thiazolyl)-2-pyrrolidinone has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-Methyl-2-thiazolyl)-2-pyrrolidinone exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved can vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 2-thiazolylamine

  • 5-methyl-2-thiazolylamine

  • 3-(5-methyl-2-thiazolyl)-2-pyrrolidinone

  • 4-(5-methyl-2-thiazolyl)-2-pyrrolidinone

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Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

1-(5-methyl-1,3-thiazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C8H10N2OS/c1-6-5-9-8(12-6)10-4-2-3-7(10)11/h5H,2-4H2,1H3

InChI Key

OXNQKKXGJMYRJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)N2CCCC2=O

Origin of Product

United States

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